{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507950
InChI: InChI=1S/C8H14N4/c1-6-5-12-3-2-7(4-9)11-8(12)10-6/h5,7H,2-4,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

CAS No.:

Cat. No.: VC17507950

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine -

Specification

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name (2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)methanamine
Standard InChI InChI=1S/C8H14N4/c1-6-5-12-3-2-7(4-9)11-8(12)10-6/h5,7H,2-4,9H2,1H3,(H,10,11)
Standard InChI Key XOFGEGSCFJYJIR-UHFFFAOYSA-N
Canonical SMILES CC1=CN2CCC(NC2=N1)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused imidazo[1,2-a]pyrimidine core with partial saturation at the pyrimidine ring (5H,6H,7H,8H configuration), a methyl substituent at position 2, and a methanamine functional group at position 7 (Figure 1). This hydrogenation pattern distinguishes it from fully aromatic analogs, potentially influencing its electronic properties and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₉H₁₄N₄Calculated
Molecular weight178.24 g/molCalculated
Hydrogen bond donors2 (NH₂ group)
Hydrogen bond acceptors4 (imidazole/pyrimidine N)
Lipinski violations0Inferred

Synthetic Methodologies

Core Ring Construction

While no direct synthesis of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine has been reported, analogous imidazo[1,2-a]pyrimidine syntheses suggest viable routes:

  • Microwave-assisted cyclization: As demonstrated for imidazo[1,2-a]pyrimidine-2-carbaldehyde derivatives , this method could be adapted using 2-aminopyrimidine precursors and α-haloketones under controlled microwave irradiation (80–85°C, 200 W) .

  • Reductive amination: The methanamine group may be introduced via NaBH₄ reduction of a corresponding imine precursor, a strategy successfully employed for related amine derivatives .

Table 2: Comparative Synthetic Approaches for Analogous Compounds

Compound ClassYield (%)Reaction TimeKey StepReference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde65–7840–120 minMicrowave cyclization
Imidazo[1,2-a]pyrimidin-2-ylmethanamine823 hNaBH₄ reduction

Physicochemical and Pharmacokinetic Profiling

Drug-Likeness Assessment

Though experimental ADMET data for the specific compound remains unavailable, in silico predictions based on structural analogs suggest favorable drug-like properties:

  • Lipinski's Rule of Five: Molecular weight <500 Da, H-bond donors ≤5, H-bond acceptors ≤10 .

  • Polar surface area: Estimated 58 Ų (compatible with blood-brain barrier penetration) .

  • logP: Predicted 1.2 (Moderate lipophilicity) .

Metabolic Stability Considerations

CompoundMCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)Selectivity Index
3d43.435.91.6–2.0
4d39.035.11.3–1.8

Future Research Directions

  • Synthetic optimization: Develop enantioselective routes to access stereoisomers arising from the hydrogenated pyrimidine ring.

  • Target deconvolution: Employ chemoproteomics to identify protein targets of the methanamine moiety.

  • Formulation studies: Explore salt forms (e.g., dihydrochloride ) to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator